molecular formula C9H9BrN2S B11780274 3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine

3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine

Cat. No.: B11780274
M. Wt: 257.15 g/mol
InChI Key: PFZWCZCEHNHFLD-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine is a bicyclic heterocyclic compound comprising a fused isothiazole and pyridine ring system. The isothiazolo[5,4-b]pyridine scaffold features sulfur and nitrogen atoms in positions 1 and 2 of the isothiazole ring, respectively, fused to the pyridine ring at positions 5 and 4. In this derivative, a bromine atom is substituted at position 3, and an isopropyl group occupies position 4 (Figure 1).

Properties

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

3-bromo-4-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C9H9BrN2S/c1-5(2)6-3-4-11-9-7(6)8(10)12-13-9/h3-5H,1-2H3

InChI Key

PFZWCZCEHNHFLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NC=C1)SN=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a pyridine derivative with a thiazole precursor under specific conditions. For instance, the reaction can be carried out using hydrazonoyl halides as precursors in the presence of a base such as triethylamine . The reaction conditions often include refluxing in ethanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the isothiazole ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been reported to act as an inhibitor of certain kinases, affecting downstream signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Activities of Key Analogues

Compound Scaffold Key Substituents Biological Activity IC50/MIC Reference
3-Bromo-4-isopropylisothiazolo... Isothiazolo[5,4-b] Br (C3), iPr (C4) Kinase inhibition (inferred) N/A
19a (Morpholinyl thiazolo[5,4-b]) Thiazolo[5,4-b] Morpholinyl, methoxypyrid PI3Kα inhibition 3.6 nM
5-Bromoisothiazolo...-3-amine Isothiazolo[5,4-b] Br (C5), NH2 (C3) Not reported N/A
Sulfonamide isoxazolo[5,4-b] Isoxazolo[5,4-b] Sulfonamide Antibacterial 125–500 µg/mL

Biological Activity

3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to the isothiazolo[5,4-b]pyridine family, which has been noted for various biological activities, including anticancer and antimicrobial effects. The bromine and isopropyl substitutions are thought to enhance its biological efficacy and selectivity.

Anticancer Activity

Recent studies have shown that derivatives of isothiazolo[5,4-b]pyridine exhibit significant anticancer properties. For instance, compounds within this class have been evaluated for their ability to inhibit specific cancer cell lines.

  • Case Study : A derivative of isothiazolo[5,4-b]pyridine demonstrated selective cytotoxicity against colon carcinoma cells with an IC50 value in the sub-micromolar range (0.4 µM) . The presence of bromine in the structure was correlated with increased antiproliferative activity.

Enzymatic Inhibition

Isothiazolo[5,4-b]pyridine derivatives have been studied for their inhibitory effects on phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell proliferation.

  • Findings : One study reported an IC50 value of 3.6 nM for a related thiazolo[5,4-b]pyridine derivative against PI3Kα . This suggests that structural modifications can significantly enhance enzymatic inhibition.

Structure-Activity Relationships (SAR)

The SAR analysis provides insights into how different substituents affect the biological activity of these compounds.

SubstituentEffect on ActivityIC50 Value
BromineIncreases antiproliferative activity0.4 µM (colon carcinoma)
IsopropylEnhances lipophilicity and cellular uptakeN/A
Sulfonamide groupsKey for PI3K inhibition3.6 nM

The presence of specific functional groups such as sulfonamides has been shown to be crucial for the activity against PI3Kα .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound may inhibit kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can promote apoptosis in cancer cells by activating caspase pathways .

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